molecular formula C28H31Cl2N3O9 B10837935 [(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate

[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate

Cat. No. B10837935
M. Wt: 624.5 g/mol
InChI Key: ABGURXXQCVTOBD-RUJAXMSRSA-N
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Description

SDZ-224-015: is an orally active inhibitor of the interleukin-1 beta converting enzyme and caspase-1. This compound exhibits anti-inflammatory and anti-COVID-19 activity. It has been shown to reduce carrageenan gum-induced paw edema in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SDZ-224-015 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: : Industrial production methods for SDZ-224-015 are also proprietary. Typically, such methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: : SDZ-224-015 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the desired reaction.

Major Products: : The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of SDZ-224-015.

Scientific Research Applications

Chemistry: : In chemistry, SDZ-224-015 is used as a research tool to study the inhibition of interleukin-1 beta converting enzyme and caspase-1. It helps in understanding the role of these enzymes in various biochemical pathways .

Biology: : In biological research, SDZ-224-015 is used to investigate its anti-inflammatory and anti-COVID-19 properties. It is used in cell culture and animal models to study its effects on inflammation and viral replication .

Medicine: : In medical research, SDZ-224-015 is explored for its potential therapeutic applications in treating inflammatory diseases and COVID-19. It is used in preclinical studies to evaluate its efficacy and safety .

Industry: : In the pharmaceutical industry, SDZ-224-015 is used in the development of new drugs targeting interleukin-1 beta converting enzyme and caspase-1. It serves as a lead compound for designing more potent and selective inhibitors .

Mechanism of Action

SDZ-224-015 exerts its effects by inhibiting the interleukin-1 beta converting enzyme and caspase-1. These enzymes play a crucial role in the inflammatory response and the activation of pro-inflammatory cytokines. By inhibiting these enzymes, SDZ-224-015 reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

properties

Molecular Formula

C28H31Cl2N3O9

Molecular Weight

624.5 g/mol

IUPAC Name

[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate

InChI

InChI=1S/C28H31Cl2N3O9/c1-16(2)23(32-28(39)42-14-18-8-5-4-6-9-18)25(37)31-17(3)24(36)33-26(40-13-12-34)21(35)15-41-27(38)22-19(29)10-7-11-20(22)30/h4-12,16-17,23,26H,13-15H2,1-3H3,(H,31,37)(H,32,39)(H,33,36)/t17-,23-,26-/m0/s1

InChI Key

ABGURXXQCVTOBD-RUJAXMSRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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